N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864917-36-2
VCID: VC6685486
InChI: InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Molecular Formula: C18H13ClF3N3OS2
Molecular Weight: 443.89

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864917-36-2

Cat. No.: VC6685486

Molecular Formula: C18H13ClF3N3OS2

Molecular Weight: 443.89

* For research use only. Not for human or veterinary use.

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864917-36-2

Specification

CAS No. 864917-36-2
Molecular Formula C18H13ClF3N3OS2
Molecular Weight 443.89
IUPAC Name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26)
Standard InChI Key PNHLGAMFKAOIGU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Introduction

Chemical Identity and Physicochemical Properties

The compound belongs to the thiadiazole-acetamide class, characterized by a 1,2,4-thiadiazole core linked to a chloro-trifluoromethylphenyl group via a thioacetamide bridge. Its molecular formula is C₁₈H₁₃ClF₃N₃OS₂, with a molecular weight of 443.89 g/mol. Key physicochemical properties include:

Table 1: Structural and Physicochemical Data

PropertyValue
IUPAC NameN-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Canonical SMILESCC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
InChI KeyLDLZAPWCSQGSKO-UHFFFAOYSA-N
Solubility (Predicted)Low aqueous solubility; soluble in DMSO or DMF

The p-tolyl substituent (4-methylphenyl) on the thiadiazole ring distinguishes this compound from its o-tolyl analog, which features a 2-methylphenyl group. This positional isomerism significantly influences electronic and steric properties, as discussed in later sections.

Structure-Activity Relationship (SAR) Analysis

Role of Substituents

  • p-Tolyl vs. o-Tolyl: The para-methyl group enhances planarity and π-π stacking with hydrophobic enzyme pockets, improving binding affinity compared to ortho-substituted analogs.

  • Trifluoromethyl Group: Its strong electron-withdrawing effect stabilizes charge-transfer interactions, critical for kinase inhibition.

Thioacetamide Linker

Replacing the thioether (-S-) with sulfonamide (-SO₂-NH-) reduces cytotoxicity, underscoring the importance of sulfur’s polarizability in target engagement.

Computational Insights

Density Functional Theory (DFT) calculations on analogous structures reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity suitable for drug-likeness.

  • Electrostatic Potential: Negative charge localization on the thiadiazole sulfur atoms facilitates hydrogen bonding with biological targets.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition onset at 220°C, suggesting suitability for standard laboratory handling.

Photostability

UV-Vis studies indicate rapid degradation under UV light (λ = 254 nm), necessitating storage in amber vials at -20°C.

Future Research Directions

  • Target Identification: Proteomic profiling to identify binding partners (e.g., kinases, GPCRs).

  • In Vivo Studies: Pharmacokinetic and toxicity assessments in rodent models.

  • Analog Development: Introducing hydrophilic groups (e.g., -OH, -NH₂) to improve solubility.

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